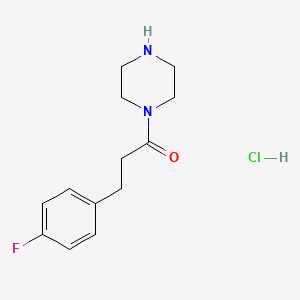

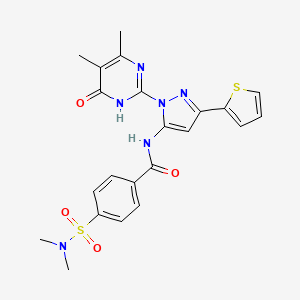

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

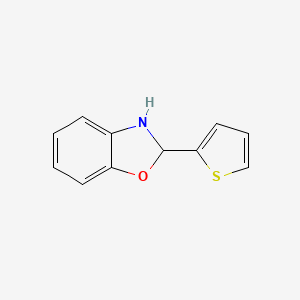

The compound "1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea" is a derivative of the 3,4-dihydropyrimidin-2(1H)-one urea class. These derivatives are of significant biological interest due to their potential anti-inflammatory, antibacterial, and antifungal activities. The synthesis of such compounds typically involves a sequence of reactions starting with Bigineli's reaction, followed by reduction and subsequent reaction with arylisocyanates to yield a variety of compounds with different substituents attached to the urea moiety .

Synthesis Analysis

The synthesis process for derivatives similar to the compound involves a multi-step reaction sequence. Initially, the Bigineli reaction is employed to create a dihydropyrimidinone core. This core is then reduced to generate the corresponding amine, which is further reacted with various arylisocyanates to produce a range of compounds. This method has been used to synthesize a series of compounds, which were then tested for their biological activities .

Molecular Structure Analysis

While the specific molecular structure of "1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea" is not detailed in the provided papers, a related compound's structure has been studied using both experimental and theoretical methods. Vibrational wavenumbers were obtained at the DFT level and compared with experimental results from FT-IR and FT-Raman spectra. The molecular structure analysis of such compounds is crucial for understanding their biological activity and potential applications in non-linear optical applications due to their significant hyperpolarizability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of urea derivatives are crucial for tailoring the biological activity of the compounds. The Bigineli reaction, which is a key step in the synthesis, allows for the introduction of various functional groups that can enhance the interaction of the compounds with biological targets, such as pro-inflammatory cytokines and microbial pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of these urea derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. Theoretical calculations, such as HOMO-LUMO energy gap and NBO analysis, provide insights into the electronic properties of the compounds, which are related to their biological activity. The high first hyperpolarizability of a related compound suggests that these derivatives could be promising candidates for non-linear optical applications, indicating a wide range of potential physical and chemical properties that could be explored for the compound .

科学的研究の応用

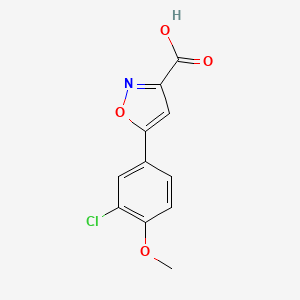

Synthesis and Evaluation of Antioxidant Activity

One study focused on the synthesis of various pyrimidine derivatives through the Biginelli reaction, further reacting these compounds to produce Schiff bases and other derivatives. These compounds were then evaluated for their antioxidant activity, indicating the potential application of pyrimidine derivatives in developing antioxidant agents (George et al., 2010).

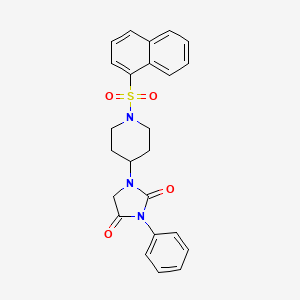

Strong Dimerization via Quadruple Hydrogen Bonding

Another research highlighted the strong dimerization capabilities of ureidopyrimidinones via quadruple hydrogen bonding. This property was observed in solid state and solution, suggesting its utility in designing supramolecular structures and materials (Beijer et al., 1998).

Synthesis and Biological Screening

Further studies include the synthesis of novel pyrimidine derivatives and their pharmacological and biological screening. Such research indicates the role of pyrimidine derivatives in developing new therapeutic agents, showcasing their broad potential in medicinal chemistry (Bhat et al., 2014).

Antibacterial Evaluation

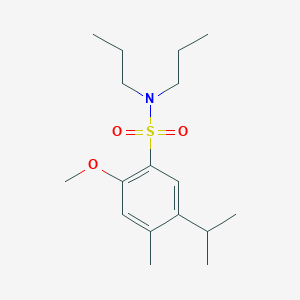

Research into heterocyclic compounds containing a sulfonamido moiety, including pyrimidine derivatives, has shown significant antibacterial activity. This suggests the application of such compounds in developing new antibacterial agents (Azab et al., 2013).

Nanofiber Formation

The aggregation behavior of ureido-pyrimidinone (UPy) derivatives into nanofibers was studied, revealing insights into the kinetics of nanofiber formation. This research underscores the utility of UPy derivatives in creating supramolecular polymers and nanofibers for various applications (Appel et al., 2011).

特性

IUPAC Name |

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c26-20-15-19(18-10-4-5-11-18)24-16-25(20)14-13-23-21(27)22-12-6-9-17-7-2-1-3-8-17/h1-3,7-8,15-16,18H,4-6,9-14H2,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHLNDKWNQUQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2520796.png)

![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)

![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2520804.png)